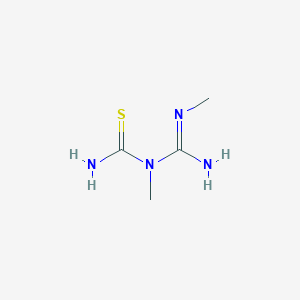
N-Methyl-N-(N'-methylcarbamimidoyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(N’-methylcarbamimidoyl)thiourea is an organic compound with the molecular formula C4H10N4S It is a derivative of thiourea, where the hydrogen atoms are replaced by methyl and carbamimidoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(N’-methylcarbamimidoyl)thiourea typically involves the reaction of methyl isothiocyanate with N-methylguanidine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of N-Methyl-N-(N’-methylcarbamimidoyl)thiourea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(N’-methylcarbamimidoyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-N-(N’-methylcarbamimidoyl)thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Industry: Used in the production of agrochemicals and as a stabilizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(N’-methylcarbamimidoyl)thiourea involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methylmaleimide
- N-Methylsuccinimide
- N-Methyl-N-nitrosourea
Uniqueness
N-Methyl-N-(N’-methylcarbamimidoyl)thiourea is unique due to its dual functional groups (methyl and carbamimidoyl) attached to the thiourea core. This structural feature imparts distinct reactivity and potential for diverse applications compared to its analogs.
Propiedades
Número CAS |
535975-83-8 |
|---|---|
Fórmula molecular |
C4H10N4S |
Peso molecular |
146.22 g/mol |
Nombre IUPAC |
1-methyl-1-(N'-methylcarbamimidoyl)thiourea |
InChI |
InChI=1S/C4H10N4S/c1-7-3(5)8(2)4(6)9/h1-2H3,(H2,5,7)(H2,6,9) |
Clave InChI |
KMUJMSIIEUOONG-UHFFFAOYSA-N |
SMILES canónico |
CN=C(N)N(C)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















